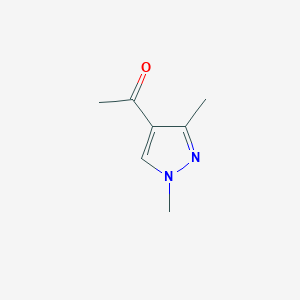

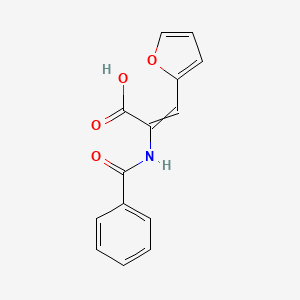

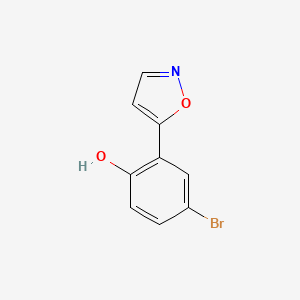

![molecular formula C11H15NO6S B1331718 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid CAS No. 6628-11-1](/img/structure/B1331718.png)

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

Description

“3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C11H15NO6S and a molecular weight of 289.31 g/mol. It is also known as 3-{[bis(2-methoxyethyl)amino]sulfonyl}benzoic acid .

Molecular Structure Analysis

The InChI code for a similar compound, 3-{[bis(2-methoxyethyl)amino]sulfonyl}benzoic acid, is 1S/C13H19NO6S/c1-19-8-6-14(7-9-20-2)21(17,18)12-5-3-4-11(10-12)13(15)16/h3-5,10H,6-9H2,1-2H3,(H,15,16) . This provides a basis for understanding the molecular structure of “3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid”.Scientific Research Applications

Water Treatment and Membrane Technology

- Sulfonated Thin-Film Composite Nanofiltration Membranes : Novel sulfonated aromatic diamine monomers, including derivatives of benzoic acid, have been used in the preparation of thin-film composite nanofiltration membranes for water treatment, particularly for dye treatment. These membranes exhibit improved water flux due to enhanced surface hydrophilicity, without compromising dye rejection (Liu et al., 2012).

Material Science and Polymer Chemistry

- Polymerizable Benzoic Acid Derivatives : Compounds like 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid have been synthesized and complexed with other compounds to create liquid crystal phases. These have potential applications in material science for creating structured polymers (Kishikawa et al., 2008).

- Hyperbranched Polyesters from Benzoic Acid Derivatives : Benzoic acid derivatives have been used in synthesizing hyperbranched polyesters, showing potential applications in advanced polymer materials (Blencowe et al., 2003).

Chemical Synthesis and Analysis

- Bisphenol S Derivatives and Endocrine Activity : Studies have been conducted on the metabolism and endocrine activities of bisphenol S (BPS) derivatives, which include compounds structurally related to benzoic acid. These studies are crucial for understanding the environmental and health impacts of such compounds (Skledar et al., 2016).

- Antioxidant Bromophenols from Benzoic Acids : Synthesis of novel bromophenols from benzoic acids has been explored, with these compounds showing significant antioxidant activities and potential as enzyme inhibitors (Öztaşkın et al., 2017).

Pharmaceutical and Medical Research

- Benzylsulfamic Acid in Antimicrobial Activities : Benzylsulfamic acid, a related compound, has been used in the synthesis of bis(indolyl)methanes, which were evaluated for their antibacterial and antifungal activities, indicating potential pharmaceutical applications (Soltani et al., 2020).

Environmental Chemistry

- Extraction of Chromium(III) with Phosphoric Acid Derivatives : Research has explored the partition of chromium(III) between sulphuric acid solutions and solutions of bis-(2-ethyl hexyl)-phosphoric acid in various solvents, demonstrating the relevance of benzoic acid derivatives in environmental chemistry and metal extraction processes (Islam & Biswas, 1979).

properties

IUPAC Name |

3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAROEOXRAJEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274422 | |

| Record name | 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |

CAS RN |

6628-11-1 | |

| Record name | NSC60299 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(2-hydroxyethyl)-3-carboxybenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

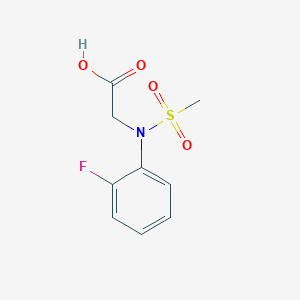

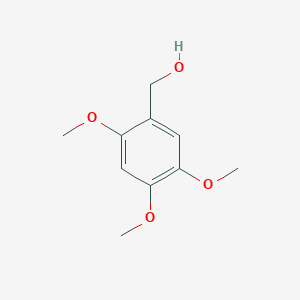

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

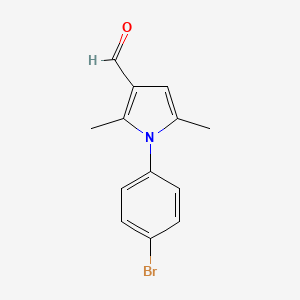

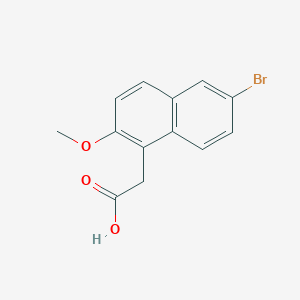

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)

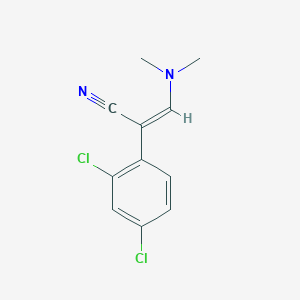

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1331672.png)